6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl 2-furoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl 2-furoate is a chemical compound that belongs to the class of synthetic cannabinoids. It is a potent agonist of the cannabinoid receptors and has been extensively studied for its potential therapeutic applications.
Mechanism of Action
6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl 2-furoate acts as a potent agonist of the cannabinoid receptors, particularly the CB1 receptor. It binds to the receptor and activates it, leading to a cascade of downstream signaling events. This ultimately leads to the various physiological and biochemical effects observed with the compound.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl 2-furoate are diverse and include analgesia, anti-inflammatory effects, neuroprotection, and modulation of various neurotransmitter systems. The compound has been shown to modulate the release of various neurotransmitters such as dopamine, serotonin, and glutamate. It has also been shown to have antioxidant and antiapoptotic effects.
Advantages and Limitations for Lab Experiments
One advantage of using 6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl 2-furoate in lab experiments is its potent and selective agonism of the cannabinoid receptors. This allows for the precise modulation of the endocannabinoid system and the downstream signaling events. However, one limitation is the potential for off-target effects and the need for careful dose-response studies to avoid these effects.
Future Directions
There are several future directions for the study of 6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl 2-furoate. One potential direction is the exploration of its potential use in the treatment of various neurological disorders such as multiple sclerosis, Parkinson's disease, and Alzheimer's disease. Another direction is the study of its potential use in pain management and the modulation of the endocannabinoid system in various disease states. Further studies are also needed to fully elucidate the biochemical and physiological effects of the compound and its potential for off-target effects.
Synthesis Methods
The synthesis of 6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl 2-furoate involves the reaction of 6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromene-3-carboxylic acid with furoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The reaction proceeds via an esterification reaction to produce the desired product.
Scientific Research Applications
6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl 2-furoate has been extensively studied for its potential therapeutic applications. It has been shown to have potent analgesic, anti-inflammatory, and neuroprotective effects. It has also been studied for its potential use in the treatment of various neurological disorders such as multiple sclerosis, Parkinson's disease, and Alzheimer's disease.
properties
IUPAC Name |
(6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl) furan-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O5/c19-17-14-5-2-1-4-12(14)13-8-7-11(10-16(13)23-17)22-18(20)15-6-3-9-21-15/h3,6-10H,1-2,4-5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBCYPAZXIYXZHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(C=C(C=C3)OC(=O)C4=CC=CO4)OC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.